molecular formula C20H12S3 B3344678 4,10-diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 881838-94-4

4,10-diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B3344678
CAS No.: 881838-94-4
M. Wt: 348.5 g/mol
InChI Key: DHVHYUGTODNKLB-UHFFFAOYSA-N
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Description

This compound belongs to the trithiatricyclo[6.3.0.02,6]undeca-tetraene family, characterized by a fused tricyclic core containing three sulfur atoms. The 4,10-diphenyl substitution imparts distinct electronic and steric properties, making it relevant in materials science and pharmaceutical research. Its structure is defined by a rigid, planar framework with conjugated π-systems, which enhances stability and optoelectronic activity .

Properties

IUPAC Name

4,10-diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12S3/c1-3-7-13(8-4-1)15-11-17-19(22-15)20-18(21-17)12-16(23-20)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVHYUGTODNKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C4=C(S3)C=C(S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653351
Record name 2,6-Diphenylbisthieno[3,2-b:2',3'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881838-94-4
Record name 2,6-Diphenylbisthieno[3,2-b:2',3'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials like diphenylacetylene and sulfur sources can be reacted in the presence of catalysts to form the desired tricyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

4,10-diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4,10-diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,10-diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with molecular targets through its sulfur atoms and aromatic rings. These interactions can modulate various biochemical pathways, making it a versatile compound for research in different fields. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their substituents:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Evidence
4,10-Diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene Phenyl (4,10) C20H14S3 342.47
Diethyl 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylate Ethoxycarbonyl (4,10) C14H12O4S3 340.40
3,7,11-Trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde Aldehyde (4,10) C10H6O2S3 254.30
4,10-Dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene Bromo (4,10) C8H2Br2S3 354.07
7-Octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene Octyl (7), Nitrogen (7) C16H21NS2 291.47

Key Observations :

  • Electronic Effects : Phenyl groups enhance conjugation and stability compared to electron-withdrawing substituents like esters (e.g., ethoxycarbonyl) or aldehydes . Bromo substitutions increase molecular weight and polarizability, favoring halogen bonding in supramolecular assemblies .
  • Steric Effects: Bulky substituents (e.g., octyl in azatricyclo derivatives) reduce crystallinity but improve solubility in nonpolar solvents .
Physicochemical Properties
Property Target Compound (Diphenyl) Diethyl Dicarboxylate Dibromo Derivative Azatricyclo Derivative
Boiling Point (°C) Not reported 485.4 Not reported Not reported
Melting Point (°C) Not reported 189 (decomposes) Not reported Not reported
Solubility Low in polar solvents Soluble in DCM, THF Low in water Soluble in hexane, toluene
Stability Air-stable Light-sensitive Air-stable Hygroscopic

Key Findings :

  • The diphenyl derivative exhibits higher thermal stability than ester or aldehyde analogues due to aromatic π-stacking interactions .
  • Azatricyclo derivatives (e.g., 7-octyl) show improved solubility in organic solvents, making them suitable for solution-processed optoelectronic devices .

Biological Activity

4,10-Diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound notable for its unique tricyclic structure containing sulfur atoms and multiple double bonds. This compound has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities and applications in drug development and materials science.

Chemical Structure and Properties

The molecular formula of 4,10-diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca is C20H12S3C_{20}H_{12}S_3, indicating the presence of phenyl groups which enhance its stability and solubility in various solvents. The compound features an extended π-conjugation system due to its tricyclic nature, contributing to its electronic properties.

Property Value
Molecular Weight348.5 g/mol
Boiling PointNot specified
XLogP3-AA7.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Synthesis Methods

The synthesis of 4,10-diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Involving diphenylacetylene and sulfur sources under controlled conditions.
  • Oxidation and Reduction : These reactions can modify the compound's functional groups for specific applications.

Biological Activity

Research into the biological activity of this compound indicates potential applications in various fields:

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit antioxidant properties due to their ability to scavenge free radicals. The presence of sulfur atoms and conjugated systems may enhance these activities.

Anticancer Properties

Initial investigations suggest that 4,10-diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca may interact with specific molecular targets involved in cancer pathways. Its unique structure allows it to modulate biochemical pathways that could lead to apoptosis in cancer cells.

Antimicrobial Activity

Preliminary tests indicate that this compound may possess antimicrobial properties against various bacteria and fungi. The mechanism is likely related to its ability to disrupt cellular membranes or inhibit essential enzymatic processes.

Case Studies

  • Case Study on Antioxidant Activity : A study assessed the radical scavenging ability of similar tricyclic compounds using DPPH assays, revealing significant antioxidant potential.
  • Anticancer Mechanism Investigation : Research involving cell lines treated with the compound showed a decrease in cell viability and increased markers of apoptosis compared to controls.

The biological activity of 4,10-diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca is believed to involve:

  • Interaction with Biological Molecules : The compound can form non-covalent interactions with proteins and nucleic acids.
  • Modulation of Signaling Pathways : It may influence pathways such as apoptosis and oxidative stress responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,10-diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
4,10-diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

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